2-(3,4-dimethoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves multiple steps and specific reaction conditions. For example, the synthesis of similar thiazole compounds has been reported using methods such as the Paal-Knorr method for ring formation and chloroacylation followed by heterocyclization with thioamides/thioureas (Vovk et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using techniques like IR-NMR spectroscopy and single-crystal X-ray diffraction. Studies have shown detailed molecular geometry, vibrational frequencies, and chemical shift values, providing insights into the structural characteristics of such compounds (Özdemir et al., 2010).
Chemical Reactions and Properties
Thiazole derivatives exhibit various chemical reactions due to their unique structure. For instance, the synthesis and reactivity of different thiazole derivatives have been explored, revealing the potential for forming new compounds through specific chemical reactions (Bashandy et al., 2008).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as crystal structure and stability, are crucial in understanding their behavior. Research has shown how different substituents and molecular arrangements affect the crystalline structure and stability of these compounds (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of thiazole derivatives can be influenced by various factors like substitution patterns and molecular conformation. Studies have examined aspects such as hydrogen bonding, electronic properties, and molecular electrostatic potential, providing insights into the reactivity and interactions of these compounds (Castro et al., 2007).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-12-5-6-14(9-13(12)2)16-11-23-19(20-16)15-7-8-17(21-3)18(10-15)22-4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXQEIZRLFPFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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